4-[4-(Dimethylamino)styryl]-n-methylpyridinium
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Overview
Description
4-[4-(dimethylamino)styryl]-N-methylpyridinium is a pyridinium cation obtained by methylation at position 1 of 4-(4-dimethylaminostyryl)pyridine
Scientific Research Applications
Photonic Applications
N-Methylquinolinium Derivatives A study highlighted the remarkable photophysical properties of π-conjugated styryl quinolinium push–pull chromophores, particularly noting the second-order nonlinear optical response. These quinolinium chromophores exhibited larger first hyperpolarizability values compared to the widely-used pyridinium analogue 4-[4-(Dimethylamino)styryl]-N-methylpyridinium, signifying their high potential for photonic applications (Jeong et al., 2015).
Interaction with Reverse Micelles
Behavior in Reverse Micelles Media Research on the behavior of hemicyanines, including this compound iodide, in water/sodium 1,4-bis-2-ethylhexylsulfosuccinate/benzene reverse micelles using various spectroscopic techniques revealed that these reverse micelles have a nontrivial deaggregation property. This finding is significant for applications like the preparation of dye lasers, which require the dyes to be in a noninteracting monomeric form (Moyano et al., 2009).
Anion Recognition
Fluorescent Probe for Anion Recognition A study developed a fluorescent probe system consisting of a hemimethyl-substituted cucurbit[6]uril and a hemicyanine dye, this compound iodide. The system showed distinct fluorescence quenching responses to specific inorganic anions, paving a new avenue in Q[n] chemistry for anion recognition or detection (Huang et al., 2019).
Protein Formulation Screening
High-Throughput Conformational and Colloidal Stability Screening A paper highlighted the use of this compound iodide as a molecular rotor dye for screening protein formulations, particularly focusing on the conformational stability, colloidal stability, and subtle pretransition dynamics of protein structures during early formulation development. The dye's sensitivity to changes in microviscosity made it a valuable tool for streamlined early formulation development processes (Wong et al., 2016).
Glioma Cell Visualization
Visualization of Implanted Glioma Cells in Living Mouse Brain A new method was described using 4-[4-(Dimethylamino)-styryl]-N-methylpyridinium iodide for visualizing glioma cells in living brain slices. This method leverages the high levels of organic cation transporters in glial and glioma cells, enabling the accumulation of fluorescence in these cells for evaluation of tumor size or visualization of internal tumor structures (Kucheryavykh et al., 2012).
Properties
Molecular Formula |
C16H19N2+ |
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Molecular Weight |
239.33 g/mol |
IUPAC Name |
N,N-dimethyl-4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]aniline |
InChI |
InChI=1S/C16H19N2/c1-17(2)16-8-6-14(7-9-16)4-5-15-10-12-18(3)13-11-15/h4-13H,1-3H3/q+1 |
InChI Key |
WVKVDDALQQZUGC-UHFFFAOYSA-N |
Isomeric SMILES |
C[N+]1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)N(C)C |
SMILES |
C[N+]1=CC=C(C=C1)C=CC2=CC=C(C=C2)N(C)C |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C=CC2=CC=C(C=C2)N(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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